Cas no 802032-35-5 (9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl-)

9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl- structure
802032-35-5 structure
Product Name:9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl-
CAS No:802032-35-5
MF:C6H14N2O2
MW:146.187561511993
CID:713145
PubChem ID:123868
Update Time:2025-04-19

9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl-
    • 9H-PYRIDO[2,3-B]INDOLE
    • 9H-Pyrido[2,3-b]indole,9-methyl-2-(methylamino)-(8CI)
    • HY-B1836
    • BCP04503
    • SCHEMBL1282002
    • AC-2090
    • 3-(2,2,2-trimethylhydrazine)propionate
    • 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazinium hydroxide inner salt
    • Quaterine
    • CHEMBL2104708
    • FT-0688222
    • AMY530
    • CCG-358183
    • Meldonium (INN)
    • 76144-81-5
    • Mildronate
    • BRN 3938272
    • 3-[(trimethylammonio)amino]propanoate
    • DB13723
    • 3-(2,2,2-trimethyldiazan-2-iumyl)propanoate
    • A838620
    • Meldonium dihydrate, >=98% (HPLC), powder
    • Mildonate
    • MELDONIUM [MART.]
    • CCRIS 8536
    • FT-0645227
    • Meldonium [INN]
    • 3-(1,1,1-trimethylhydrazinium-2-yl)propanoate
    • EN300-1265398
    • AS-70972
    • 3-[(trimethylazaniumyl)amino]propanoate
    • Q-201406
    • Meldonium dihydrate, European Pharmacopoeia (EP) Reference Standard
    • Meldonium;MET-88;Quaterin
    • Hydrazinium, 2-(2-carboxyethyl)-1,1,1-trimethyl-, hydroxide, inner salt
    • F0001-1930
    • 3-(2,2,2-Trimethyldiazaniumyl)propanoate
    • CHEBI:131843
    • D10504
    • NCGC00164538-01
    • Meldonium
    • 3-(2,2,2-trimethyldiazan-2-ium-1-yl)propanoate
    • Kvaterin
    • Quaterin
    • Z1198155653
    • DTXSID10997497
    • CS-0013905
    • NS00124525
    • BDBM50007906
    • Mildronate,Meldonium
    • 3-(2,2,2-trimethylhydrazin-2-ium-1-yl)propanoate
    • MET88
    • 802032-35-5
    • 73H7UDN6EC
    • AKOS002793781
    • MELDONIUM [WHO-DD]
    • UNII-73H7UDN6EC
    • Q4289752
    • Inchi: 1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3
    • InChI Key: PVBQYTCFVWZSJK-UHFFFAOYSA-N
    • SMILES: [O-]C(CCN[N+](C)(C)C)=O

Computed Properties

  • Exact Mass: 146.105527694g/mol
  • Monoisotopic Mass: 146.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -2.1
  • Topological Polar Surface Area: 52.2Ų

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